molecular formula C5H4IN B057791 4-Iodopyridine CAS No. 15854-87-2

4-Iodopyridine

Cat. No.: B057791
CAS No.: 15854-87-2
M. Wt: 205 g/mol
InChI Key: RTLUPHDWSUGAOS-UHFFFAOYSA-N
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Description

4-Iodopyridine is an organic compound with the chemical formula C₅H₄IN. It is one of the isomers of iodopyridine, characterized by the presence of an iodine atom at the fourth position of the pyridine ring. This compound is widely used in organic synthesis and serves as a valuable building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodopyridine can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically employs the diazotization-Sandmeyer reaction due to its efficiency and high yield. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .

Comparison with Similar Compounds

    2-Iodopyridine: Similar to 4-iodopyridine but with the iodine atom at the second position.

    3-Iodopyridine: The iodine atom is at the third position.

Uniqueness of this compound: this compound is unique due to its specific reactivity profile, which is influenced by the position of the iodine atom. This makes it particularly useful in certain coupling reactions and in the synthesis of specific organic compounds that require the iodine atom at the fourth position .

Properties

IUPAC Name

4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLUPHDWSUGAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346082
Record name 4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-87-2
Record name 4-Iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-iodopyridine?

A1: this compound has the molecular formula C5H4IN and a molecular weight of 205.01 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound can be characterized using techniques like 1H NMR, 13C NMR, and IR spectroscopy. [, , , , ] Importantly, these methods help differentiate it from other iodopyridine isomers.

Q3: How does the iodine atom in this compound influence its reactivity?

A3: The iodine atom acts as a good leaving group, making this compound susceptible to nucleophilic substitution reactions. [, ] Additionally, it can participate in transition metal-catalyzed cross-coupling reactions like Sonogashira and Suzuki coupling. [, ]

Q4: Can you provide specific examples of how this compound is used in organic synthesis?

A4: this compound is a precursor for:* Pyridyl-containing heterocycles: It is used to synthesize various biologically relevant heterocycles, including azaindoles, dideazapurines, and thieno-fused naphthyridines. [, , ] * 4-Substituted pyridines: It undergoes reactions with nucleophiles like (trifluoromethyl)copper to afford 4-substituted pyridines, valuable building blocks in medicinal chemistry. []* Coordination polymers: It can act as a ligand in the formation of coordination polymers with metal ions, leading to diverse supramolecular architectures. [, , ]

Q5: Does this compound participate in halogen bonding?

A5: Yes, the iodine atom in this compound can act as a halogen bond donor. This has been exploited to engineer crystal structures with specific intermolecular interactions. [, , , ]

Q6: Can this compound be used in metalation reactions?

A6: Yes, this compound undergoes ortho-directed lithiation with LDA at low temperatures, enabling the synthesis of various polysubstituted pyridines. [, ]

Q7: How does the reactivity of this compound compare to other halopyridines?

A7: The reactivity of halopyridines in nucleophilic aromatic substitution generally follows the trend F < Cl < Br < I. Therefore, this compound tends to be more reactive than its chloro- and bromo- counterparts. [, , , ]

Q8: Are there any specific challenges associated with using this compound in synthesis?

A8: One challenge can be the potential for side reactions due to the high reactivity of the iodine atom. Additionally, the synthesis of certain this compound derivatives might require multi-step procedures or harsh reaction conditions. [, ]

Q9: Has computational chemistry been employed to study this compound?

A9: Yes, computational methods such as DFT calculations have been used to investigate:* Halogen bonding interactions: These studies provide insights into the strength and directionality of halogen bonds involving this compound. [, ]* Electronic structure and properties: DFT calculations can predict molecular orbitals, electron density distribution, and spectroscopic properties of this compound. [, ]* Reaction mechanisms: Computational studies can elucidate reaction pathways and transition states involved in reactions of this compound, aiding in understanding its reactivity. []

Q10: What is the significance of using computational methods to study this compound?

A10: Computational chemistry offers valuable tools to:* Predict reactivity and selectivity: Before experimental synthesis, computational models can help predict the outcome of reactions involving this compound, guiding synthetic strategies. * Rationalize experimental observations: Computational results can support or refute proposed reaction mechanisms based on experimental findings.* Design new molecules and materials: Modeling allows for the virtual screening and design of novel this compound derivatives with tailored properties for specific applications.

Q11: Are there any known biological activities associated with this compound or its derivatives?

A11: While this compound itself might not have potent biological activity, its derivatives, such as certain azaindoles, exhibit a range of activities, including HIV-1 inhibition and acting as 5-HT6 antagonists. []

Q12: What is the significance of this compound in materials science?

A12: The ability of this compound to participate in halogen bonding makes it valuable in crystal engineering. This can potentially lead to the development of functional materials with tailored properties. []

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